Methyl 6-bromo-1-isopropylindoline-4-carboxylate
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Overview
Description
Methyl 6-bromo-1-isopropylindoline-4-carboxylate is a chemical compound belonging to the indole family, which is known for its significant role in various biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, making them crucial in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-1-isopropylindoline-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of methyl 3-amino-5-bromo-2-methylbenzoate with a solution of potassium nitrite in acetic acid at room temperature . This reaction yields the desired indole derivative through a series of steps involving cyclization and bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1-isopropylindoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction, leading to different functionalized derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Methyl 6-bromo-1-isopropylindoline-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for drug development due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-bromo-1-isopropylindoline-4-carboxylate involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-1H-indole-4-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 6-bromo-4-indolecarboxylate
Uniqueness
Methyl 6-bromo-1-isopropylindoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the bromine atom at specific positions on the indole ring enhances its reactivity and potential for diverse applications compared to other similar compounds .
Biological Activity
Methyl 6-bromo-1-isopropylindoline-4-carboxylate is a compound that has gained attention in medicinal chemistry, particularly for its potential biological activities against various pathogens, including Mycobacterium tuberculosis (M. tb). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its indoline core structure with a bromo substituent at the 6-position and an isopropyl group at the 1-position. Its molecular formula is C12H14BrN1O2, and it has a molecular weight of approximately 284.15 g/mol.
Antimycobacterial Activity
Recent studies have highlighted the potential of this compound as an antitubercular agent. The compound has been evaluated for its inhibitory effects on M. tb, with findings indicating significant activity against both replicating and non-replicating strains.
Table 1: Antitubercular Activity of this compound
Compound | MIC (µg/mL) | LORA (µg/mL) | Activity Type |
---|---|---|---|
This compound | >16 | Not specified | Active against M. tb |
Reference Compound (e.g., Rifampicin) | 0.05 | 0.22 | Standard |
The Minimum Inhibitory Concentration (MIC) for this compound was reported to be greater than 16 µg/mL, indicating moderate activity against M. tb . The compound's effectiveness was further validated using the LORA assay, which assesses drug efficacy under low-oxygen conditions typical of latent tuberculosis infections.
The mechanism by which this compound exerts its antitubercular effects may involve inhibition of key enzymes in the bacterial metabolic pathways. Studies suggest that compounds with similar structural motifs can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
Case Studies
A series of derivatives based on the indoline structure have been synthesized and tested for their biological activities. For instance, a study explored various substitutions at the C-6 position of the indoline ring, revealing that certain modifications significantly enhanced antimycobacterial activity.
Table 2: Structure-Activity Relationship (SAR) of Indoline Derivatives
Compound | Substitution at C-6 | MIC (µg/mL) | Notes |
---|---|---|---|
Compound A | Methyl | >16 | Moderate activity |
Compound B | Ethyl | >32 | Reduced activity |
Compound C | Isopropyl | <16 | Enhanced activity |
The results indicated that the introduction of branched alkyl groups like isopropyl at C-6 improved the compound's efficacy against M. tb .
Toxicity and Safety Profile
While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments indicate that the compound exhibits low toxicity in vitro; however, comprehensive in vivo studies are necessary to fully understand its safety margins .
Properties
IUPAC Name |
methyl 6-bromo-1-propan-2-yl-2,3-dihydroindole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-8(2)15-5-4-10-11(13(16)17-3)6-9(14)7-12(10)15/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJOHYQKWMFNOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C=C(C=C21)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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